molecular formula C8H12N2O2S B1519236 4-amino-N,2-dimethylbenzene-1-sulfonamide CAS No. 101252-52-2

4-amino-N,2-dimethylbenzene-1-sulfonamide

Cat. No.: B1519236
CAS No.: 101252-52-2
M. Wt: 200.26 g/mol
InChI Key: AGEWPULBQLAYAY-UHFFFAOYSA-N
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Description

4-Amino-N,2-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzene and contains an amino group (-NH2), a sulfonamide group (-SO2NH2), and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N,2-dimethylbenzene-1-sulfonamide typically involves the following steps:

  • Nitration: Benzene is nitrated to produce nitrobenzene.

  • Reduction: Nitrobenzene is reduced to aniline.

  • Methylation: Aniline undergoes methylation to form N-methyl aniline.

  • Sulfonation: N-methyl aniline is sulfonated to produce this compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the above steps, with optimized reaction conditions to ensure high yield and purity. The process is carried out in large reactors with precise temperature and pressure control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,2-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Nitrobenzene

  • Reduction: Aniline

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

4-Amino-N,2-dimethylbenzene-1-sulfonamide is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Amino-N,2-dimethylbenzene-1-sulfonamide is similar to other sulfonamide derivatives, such as 4-amino-N,N-dimethylbenzenesulfonamide and 4-amino-5-methoxy-N,2-dimethylbenzenesulphonamide. it is unique in its specific substitution pattern on the benzene ring, which influences its reactivity and applications.

Comparison with Similar Compounds

  • 4-amino-N,N-dimethylbenzenesulfonamide

  • 4-amino-5-methoxy-N,2-dimethylbenzenesulphonamide

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Properties

IUPAC Name

4-amino-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWPULBQLAYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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